molecular formula C23H21N5Na2O8S2 B10823009 BHQ-10 carboxylic acid

BHQ-10 carboxylic acid

Cat. No.: B10823009
M. Wt: 605.6 g/mol
InChI Key: JODBMSMRGMXRGU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

BHQ-10 carboxylic acid: is a water-soluble dark quencher used in various biochemical applications. It is part of the Black Hole Quencher series, which are known for their ability to quench fluorescence without emitting any native fluorescence themselves. This property makes this compound particularly useful in fluorescence resonance energy transfer (FRET) and quantitative polymerase chain reaction (qPCR) assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis often involves the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the reaction .

Industrial Production Methods: In industrial settings, BHQ-10 carboxylic acid is produced by coupling it to nucleophilic groups such as amines on proteins and peptides. This process is optimized to ensure water solubility and reduce non-specific protein binding interactions .

Chemical Reactions Analysis

Types of Reactions: BHQ-10 carboxylic acid primarily undergoes nucleophilic substitution reactions. It can react with amines to form stable amide bonds, which is a key reaction in its application as a quencher .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is a conjugate of this compound with the nucleophilic group, such as an amine-functionalized biomolecule .

Scientific Research Applications

Chemistry: BHQ-10 carboxylic acid is used in the synthesis of dual-labeled oligonucleotides for qPCR probes.

Biology: In biological research, this compound is used to label proteins and peptides. This labeling is crucial for studying protein-protein interactions and other cellular processes .

Medicine: In medical research, this compound is used in diagnostic assays, particularly in the development of qPCR-based diagnostic tests. Its high quenching efficiency improves the sensitivity and accuracy of these tests .

Industry: In industrial applications, this compound is used in the production of diagnostic kits and other biochemical reagents. Its stability and water solubility make it a valuable component in these products .

Mechanism of Action

BHQ-10 carboxylic acid exerts its effects through a combination of Förster Resonance Energy Transfer (FRET) and static quenching. In FRET, the energy from an excited fluorophore is transferred to the quencher, which then dissipates the energy as heat. In static quenching, a ground state complex is formed between the fluorophore and the quencher, preventing fluorescence emission .

Comparison with Similar Compounds

Uniqueness: BHQ-10 carboxylic acid is unique in its ability to quench fluorescence in the range of 480-550 nm. Its water solubility and reduced non-specific protein binding interactions make it particularly suitable for applications requiring high sensitivity and specificity .

Properties

Molecular Formula

C23H21N5Na2O8S2

Molecular Weight

605.6 g/mol

IUPAC Name

disodium;2-[[4-[3-carboxypropyl(methyl)amino]phenyl]diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C23H23N5O8S2.2Na/c1-28(14-2-3-23(29)30)19-9-4-16(5-10-19)25-27-21-13-8-18(15-22(21)38(34,35)36)26-24-17-6-11-20(12-7-17)37(31,32)33;;/h4-13,15H,2-3,14H2,1H3,(H,29,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2

InChI Key

JODBMSMRGMXRGU-UHFFFAOYSA-L

Canonical SMILES

CN(CCCC(=O)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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